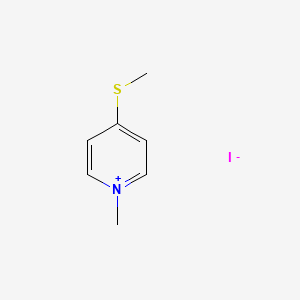
4-Methylthiopyridine methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(methylthio)pyridin-1-ium iodide is a chemical compound with the molecular formula C7H10INS. It is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and a methylthio group, along with an iodide counterion
Preparation Methods
The synthesis of 1-Methyl-4-(methylthio)pyridin-1-ium iodide typically involves the reaction of 4-methylthiopyridine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Methylthiopyridine+Methyl iodide→1-Methyl-4-(methylthio)pyridin-1-ium iodide
The reaction is usually conducted in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
1-Methyl-4-(methylthio)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different pyridinium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Scientific Research Applications
1-Methyl-4-(methylthio)pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylthio)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit nicotinamide adenosine dinucleotide (NADH)-linked respiration in mitochondrial preparations, impairing aerobic glycolysis .
Comparison with Similar Compounds
1-Methyl-4-(methylthio)pyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Ethyl-4-methoxycarbonylpyridinium iodide: This compound has a similar pyridinium structure but with different substituents, leading to distinct chemical and biological properties.
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic effects, this compound is structurally similar but has a phenyl group instead of a methylthio group.
Properties
CAS No. |
52693-58-0 |
|---|---|
Molecular Formula |
C7H10INS |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
1-methyl-4-methylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C7H10NS.HI/c1-8-5-3-7(9-2)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
ADIQGJYIYSAKOE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine](/img/structure/B12978939.png)
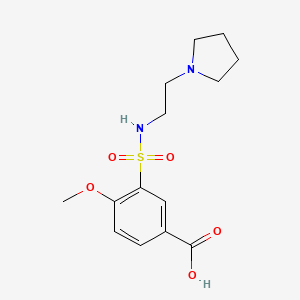
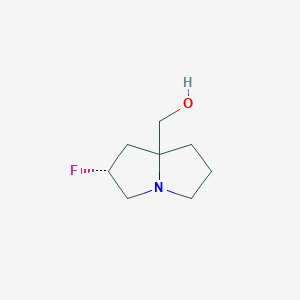
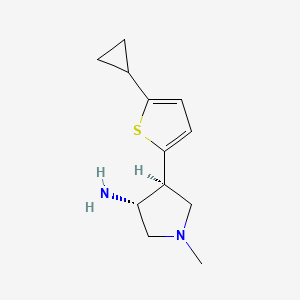
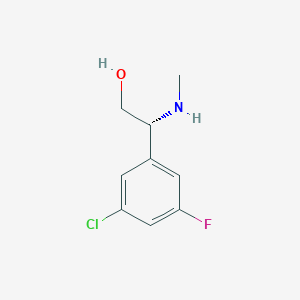
![8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12978969.png)
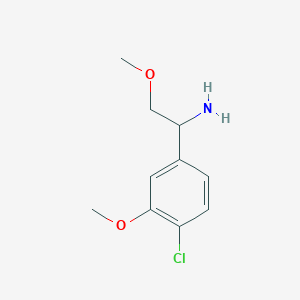
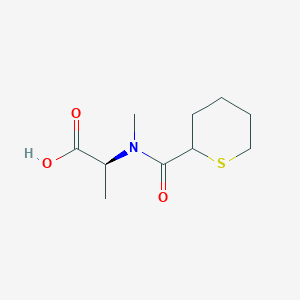
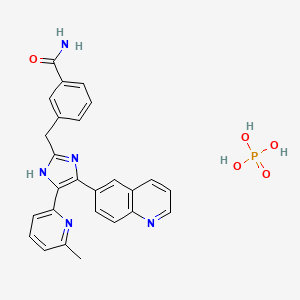


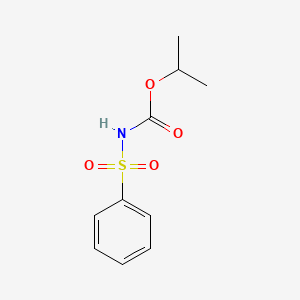
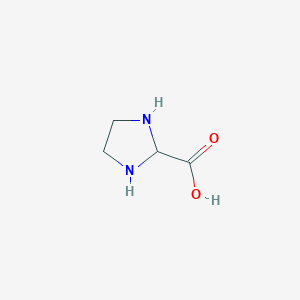
![Ethyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12979002.png)
